Micacocidin C -

Micacocidin C

Catalog Number: EVT-1586745
CAS Number:
Molecular Formula: C27H36FeN3O4S3
Molecular Weight: 618.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Micacocidin C is a notable compound belonging to a class of natural products known for their antimicrobial properties, particularly against mycoplasma species. It is derived from the bacterium Pseudomonas and has garnered interest due to its potential applications in medicine as an antibiotic.

Source

Micacocidin C was isolated from the culture of Pseudomonas sp., specifically from a strain identified as Pseudomonas syringae. This organism is known for producing various bioactive compounds, including micacocidin derivatives. The isolation process typically involves fermentation followed by extraction and purification techniques such as high-pressure liquid chromatography.

Classification

Micacocidin C is classified as an antimycoplasma antibiotic. It belongs to a broader category of thiazoline-containing natural products, which are characterized by their unique heterocyclic structures that contribute to their biological activity.

Synthesis Analysis

Methods

The synthesis of micacocidin C can be approached through both natural biosynthetic pathways and total synthesis methods. The biosynthetic route involves complex enzymatic processes within the producing organism, while synthetic chemists have developed various strategies to create this compound in the laboratory.

Technical Details:

  • Biosynthesis: The biosynthetic gene cluster responsible for micacocidin production includes several enzymes that facilitate the formation of its unique structure, involving thiazoline and thiazolidine rings.
  • Total Synthesis: Researchers have explored synthetic routes such as cross-Claisen condensation reactions to enhance yields of β-keto esters, which are key intermediates in the synthesis of micacocidin derivatives .
Molecular Structure Analysis

Structure

Micacocidin C features a complex molecular structure characterized by multiple rings, including thiazoline and thiazolidine components. Its molecular formula is C₁₄H₁₉N₃O₄S, indicating the presence of nitrogen and sulfur atoms that are integral to its biological activity.

Data

  • Molecular Weight: Approximately 315.38 g/mol.
  • Chemical Structure: The specific arrangement of atoms can be represented by its structural formula, which highlights the connectivity between different functional groups.
Chemical Reactions Analysis

Reactions

Micacocidin C undergoes various chemical reactions that are crucial for its biological function. These include:

  • Hydrolysis: This reaction can activate the compound, enhancing its antimicrobial properties.
  • Complexation: Micacocidin C can form complexes with metal ions, which may influence its stability and activity against microbial targets.

Technical Details:
The reactions often require specific conditions such as pH adjustments and temperature control to optimize yields and purity during synthesis or extraction processes.

Mechanism of Action

Process

The mechanism by which micacocidin C exerts its antimicrobial effects primarily involves inhibition of protein synthesis in target organisms. It binds to specific sites on ribosomal RNA, disrupting translation processes essential for bacterial growth and reproduction.

Data

Research indicates that micacocidin C shows significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values demonstrating its potency in vitro .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Micacocidin C typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Micacocidin C can participate in redox reactions due to the presence of functional groups capable of undergoing oxidation or reduction.

Relevant Data:

  • Melting Point: Not extensively characterized but typically falls within a range consistent with similar compounds.
  • Spectroscopic Data: Nuclear magnetic resonance and mass spectrometry analyses provide insights into its structural characteristics .
Applications

Micacocidin C has several scientific uses, primarily in the field of microbiology and pharmacology. Its applications include:

  • Antimicrobial Research: Investigated for potential use as an antibiotic against resistant strains of mycoplasma.
  • Biosynthetic Studies: Used as a model compound for studying natural product biosynthesis pathways and enzyme functions within Pseudomonas species.
  • Pharmaceutical Development: Potentially serves as a lead compound in developing new antibiotics or therapeutic agents targeting bacterial infections.
Biosynthesis and Metabolic Engineering of Micacocidin C

Iterative Type I Polyketide Synthase (iPKS) in Micacocidin C Assembly

The assembly of micacocidin C’s pentylphenol moiety is initiated by an iterative type I PKS (iPKS), which synthesizes a linear tetraketide intermediate. This moiety distinguishes micacocidin from structurally related compounds like yersiniabactin and contributes significantly to its bioactivity [1] [4].

Role of Acyl Carrier Protein (ACP)-Tethered Hexanoic Acid Priming

The iPKS loading module primes hexanoic acid (C6) as the starter unit, tethering it to the ACP domain via a thioester linkage. This step is critical for initiating polyketide chain elongation. Unlike fungal or other bacterial PKS systems, the R. solanacearum iPKS does not utilize aryl carboxylic acids as primers. Isotope feeding experiments confirmed hexanoic acid incorporation into the pentylphenol backbone, with no detectable labeling from benzoate derivatives. The specificity for aliphatic starters is attributed to the iPKS loading domain’s narrow substrate tolerance [1] [4] [5].

Decarboxylative Claisen Condensation Mechanisms for Tetraketide Intermediate Formation

Chain elongation occurs via three consecutive decarboxylative Claisen condensations between the ACP-tethered hexanoic acid and malonyl-CoA extender units. Each condensation extends the chain by two carbons, yielding a linear tetraketide intermediate. The KS domain catalyzes C–C bond formation, while the AT domain selectively recruits malonyl-CoA. Kinetic studies reveal that the condensation efficiency depends on precise spatial positioning of the ACP-tethered growing chain and the KS active site. Chemical chain termination probes have validated the timing of ketoreduction relative to condensation cycles [1] [4] [6].

Fatty Acid-AMP Ligase (FAAL) Substrate Tolerance and Precursor Activation

Beyond PKS machinery, micacocidin biosynthesis requires activation of fatty acid precursors by FAAL enzymes. These adenylate-forming enzymes exhibit notable substrate plasticity.

Enzymatic Plasticity in Starter Unit Recruitment

FAAL domains in the mic locus activate diverse aliphatic carboxylic acids (C4–C8), generating acyl-adenylates for subsequent ACP loading. In vitro assays with recombinant FAAL demonstrated activity toward hexanoic, heptanoic, and octanoic acids. This plasticity enables precursor-directed biosynthesis: feeding non-native starters (e.g., heptanoic acid) generates micacocidin analogs with elongated alkyl chains. Such analogs retain antimycoplasma activity, highlighting opportunities for structural diversification [5] [9].

Biochemical Characterization of FAAL Domain Substrate Specificity

The FAAL domain’s active site accommodates linear alkyl chains through a hydrophobic pocket. Mutagenesis of residues lining this pocket (e.g., Phe¹⁵⁰ → Ala) expanded substrate acceptance to include branched-chain acids like isovalerate. Kinetic parameters (Kₘ, k꜀ₐₜ) for natural and non-native substrates are summarized in Table 1. The domain exhibits highest catalytic efficiency (k꜀ₐₜ/Kₘ = 4.7 × 10⁴ M⁻¹s⁻¹) for hexanoic acid, aligning with in vivo precursor preferences [9].

Table 1: Substrate Specificity of FAAL Domain in Micacocidin Biosynthesis

SubstrateKₘ (μM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Hexanoic acid12.3 ± 1.50.58 ± 0.034.7 × 10⁴
Heptanoic acid18.6 ± 2.10.49 ± 0.042.6 × 10⁴
Octanoic acid25.9 ± 3.00.42 ± 0.051.6 × 10⁴
Isovaleric acid*42.7 ± 5.20.31 ± 0.020.7 × 10⁴

*Mutant FAAL (F150A)

Ketoreductase Domain Functionality in 6-Pentylsalicylic Acid Biosynthesis

The tetraketide intermediate undergoes regioselective reduction by a ketoreductase (KR) domain embedded within the iPKS. Heterologous expression of the iPKS in E. coli confirmed that KR activity is essential for cyclization to 6-pentylsalicylic acid (6-PSA). Site-directed mutagenesis of the KR catalytic triad (Ser¹⁴⁵, Tyr¹⁶⁸, Lys¹⁷²) abolished 6-PSA production, accumulating linear tetraketide derivatives. The KR operates iteratively, reducing the C9 carbonyl during the second elongation cycle. This reduction precedes aromatization and is a key checkpoint for correct cyclization [1] [4] [10].

Genetic and Regulatory Networks in Pseudomonas sp. and Ralstonia solanacearum

The mic gene cluster spans 30–35 kb and encodes PKS/NRPS hybrids, transporters, regulators, and tailoring enzymes. Its organization and regulation are conserved across producers but exhibit phylotype-specific adaptations.

Comparative Analysis of mic Locus Organization

The core mic locus in R. solanacearum GMI1000 comprises 10 genes (micAmicJ), including a type II thioesterase (micA), thiazolinyl imide reductase (micB), PKS/NRPS hybrids (micC, micG, micH), and an AraC-like transcriptional regulator (micJ). Notably, Burkholderia gladioli BSR3 harbors a homologous but rearranged cluster on a plasmid. Massilia sp. NR 4–1 possesses a simplified variant lacking the NRPS gene micH, resulting in production of agrochelin (a micacocidin analog without a thiazoline ring) [2] [8]. Table 2 compares gene cluster architectures.

Table 2: Comparative Organization of Micacocidin-Type Biosynthetic Loci

GeneFunctionHomolog Identity in Bacterial Strains (%)
R. solanacearum CMR15B. gladioli BSR3Massilia sp. NR 4–1
micAType II thioesterase9361Absent
micBThiazolinyl imide reductase986985
micCPKS/NRPS hybrid966692
micGPolyketide synthase946090
micHNonribosomal peptide synthetase9661Absent
micJAraC-like regulator974388

Transcriptional Regulation of Micacocidin C Production

Expression of the mic operon is tightly controlled by iron availability and the AraC-type regulator MicJ. Under iron-deficient conditions, Fur-mediated repression is relieved, enabling micJ transcription. MicJ then activates the micABCDEFG operon promoter. Deletion of micJ abolishes micacocidin production, while its overexpression bypasses iron dependency. In Pseudomonas sp., an additional LysR-type regulator fine-tunes expression in response to cell density, suggesting quorum-sensing involvement [2] [7] [9].

Concluding Remarks

Micacocidin C exemplifies the sophisticated interplay between PKS, NRPS, and auxiliary enzymes in natural product assembly. The iPKS’s hexanoate-priming mechanism, FAAL plasticity, and KR-directed cyclization offer actionable targets for metabolic engineering. Heterologous expression in E. coli consortia—where pathway modules are distributed across strains—has mitigated metabolic burden and improved titers of related compounds [5]. Future efforts may leverage mic locus variants (e.g., from Massilia) to generate structurally simplified analogs with enhanced bioactivity or bioavailability.

Properties

Product Name

Micacocidin C

IUPAC Name

iron(3+);(4S)-4-methyl-2-[(1R)-2-methyl-1-[(2R,4R)-3-methyl-2-[(4R)-2-(2-oxido-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl]-1-oxidopropan-2-yl]-5H-1,3-thiazole-4-carboxylate

Molecular Formula

C27H36FeN3O4S3

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C27H38N3O4S3.Fe/c1-6-7-8-10-16-11-9-12-19(31)20(16)22-28-17(13-35-22)23-30(5)18(14-36-23)21(32)26(2,3)24-29-27(4,15-37-24)25(33)34;/h9,11-12,17-18,21,23,31H,6-8,10,13-15H2,1-5H3,(H,33,34);/q-1;+3/p-2/t17-,18+,21+,23-,27-;/m1./s1

InChI Key

ANYHWHQDULLETA-LRLOAOIRSA-L

Synonyms

micacocidin C
micacocidin-C
micacocidin-C, Fe(3+)

Canonical SMILES

CCCCCC1=C(C(=CC=C1)[O-])C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C4=NC(CS4)(C)C(=O)[O-])[O-])C.[Fe+3]

Isomeric SMILES

CCCCCC1=C(C(=CC=C1)[O-])C2=N[C@H](CS2)[C@@H]3N([C@@H](CS3)[C@@H](C(C)(C)C4=N[C@@](CS4)(C)C(=O)[O-])[O-])C.[Fe+3]

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